Brivanib Alaninate
Description
Contextualization within Receptor Tyrosine Kinase Inhibitor Development
Receptor tyrosine kinase inhibitors (TKIs) represent a major class of targeted cancer therapies. nih.gov These drugs work by blocking the action of tyrosine kinases, enzymes that are critical for various cellular processes, including growth, differentiation, and metabolism. nih.gov In many cancers, these kinases are overactive, leading to uncontrolled cell proliferation. TKIs compete with adenosine (B11128) triphosphate (ATP) at the catalytic domain of these kinases, thereby inhibiting the signaling cascade that promotes tumor growth. nih.gov
Brivanib (B1684546) alaninate (B8444949) falls into the category of multi-targeted TKIs, as it inhibits both VEGFR and FGFR. ebi.ac.ukwikipedia.org This dual-targeting strategy is based on the understanding that tumors can develop resistance to single-target therapies. nih.govnih.gov For instance, while drugs targeting the VEGF pathway have shown efficacy, tumors can adapt and utilize the FGF signaling pathway to continue growing and forming new blood vessels. nih.gov By simultaneously blocking both pathways, brivanib alaninate was developed with the aim of providing a more durable anti-tumor effect. nih.gov
Overview of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) Signaling Pathways in Angiogenesis and Tumorigenesis
Angiogenesis is a fundamental process for tumor growth and metastasis, and it is tightly regulated by a balance of pro- and anti-angiogenic factors. columbia.edu In the context of cancer, this balance is often shifted towards promoting the formation of new blood vessels to supply the growing tumor with nutrients and oxygen. columbia.edu The VEGF and FGF signaling pathways are two of the most critical players in this process. nih.govcolumbia.edu
The VEGF signaling pathway is a primary driver of angiogenesis. amegroups.org VEGF ligands bind to their receptors (VEGFRs) on the surface of endothelial cells, triggering a signaling cascade that leads to increased vascular permeability, endothelial cell proliferation, migration, and survival. columbia.edufrontiersin.org Among the VEGFRs, VEGFR-2 is considered the main mediator of the angiogenic effects of VEGF. nih.govcancer.gov The upregulation of VEGF is a common feature in many tumors and is often associated with poor prognosis. amegroups.org
The FGF signaling pathway also plays a significant role in both normal physiological processes and in tumorigenesis. nih.gov The FGF family consists of numerous growth factors that bind to FGF receptors (FGFRs), which are also tyrosine kinases. nih.gov This binding activates downstream signaling that influences cell proliferation, differentiation, and survival. nih.gov In the context of cancer, aberrant FGF signaling can promote tumor development through increased cell proliferation and by contributing to tumor angiogenesis. nih.gov There is considerable crosstalk between the VEGF and FGF pathways, and they can act synergistically to promote the growth and maturation of tumor blood vessels. nih.govresearchgate.net The FGF pathway is also implicated in the development of resistance to anti-VEGF therapies, making it a crucial target for comprehensive anti-angiogenic strategies. nih.gov
Research Findings on Brivanib
Brivanib, the active metabolite of this compound, has been evaluated in numerous preclinical and clinical studies. Its activity as a dual inhibitor of VEGFR and FGFR has been a key focus of this research.
Brivanib is a potent inhibitor of VEGFR-2, with studies showing a half-maximal inhibitory concentration (IC50) of 25 nmol/L. wikipedia.org It also demonstrates inhibitory activity against other VEGF and FGF receptors, as detailed in the table below.
| Target Receptor | IC50 (nmol/L) |
|---|---|
| VEGFR-2 | 25 |
| VEGFR-3 | 10 |
| FGFR-1 | 148 |
| FGFR-2 | 125 |
| FGFR-3 | 68 |
| VEGFR-1 | 380 |
Data sourced from in vitro studies assessing the inhibitory concentration of brivanib against various receptor tyrosine kinases. wikipedia.org
Preclinical studies in mouse models of human hepatocellular carcinoma (HCC) demonstrated that brivanib could induce growth inhibition. reactome.org This effect was associated with the inactivation of VEGFR-2, a reduction in the density of microvessels, and an increase in apoptosis (programmed cell death) within the tumor. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEJRLHKIYCEOX-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)OC(=O)[C@H](C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215295 | |
| Record name | Brivanib alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649735-63-7 | |
| Record name | Brivanib alaninate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=649735-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brivanib alaninate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivanib alaninate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brivanib alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 649735-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRIVANIB ALANINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2Y5OFN795 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Brivanib Active Moiety: Bms 540215
Prodrug Activation and Conversion to Brivanib (B1684546) (BMS-540215)
Brivanib alaninate (B8444949) is an L-alanine ester prodrug of Brivanib (BMS-540215). ebi.ac.ukresearchgate.net This formulation was designed to improve the aqueous solubility and oral bioavailability of the active compound. ebi.ac.uk Following oral administration, Brivanib alaninate is rapidly and completely hydrolyzed in the body to its active moiety, Brivanib (BMS-540215). ascopubs.orgaacrjournals.orgnih.gov This conversion is efficient, as demonstrated in both in vitro and in vivo studies. researchgate.netnih.gov In fact, this compound is typically no longer detectable in plasma approximately one hour after administration. iiarjournals.orgiiarjournals.org The active form, Brivanib, is then extensively metabolized. ascopubs.orgnih.gov
Dual Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs)
A primary mechanism of action for Brivanib is its ability to inhibit members of the Vascular Endothelial Growth Factor Receptor (VEGFR) family. nih.gov These receptors are critical for angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. nih.govdovepress.com
Potent ATP-Competitive Inhibition of VEGFR-2 Kinase Activity
Brivanib acts as a potent, ATP-competitive inhibitor of human VEGFR-2, which is considered a primary target. aacrjournals.orgmedchemexpress.comapexbt.comaltmeyers.org By competing with ATP for the binding site on the kinase domain of the receptor, Brivanib effectively blocks the downstream signaling cascade that would normally be initiated by the binding of its ligand, VEGF. nih.govnih.gov This inhibition of VEGFR-2 phosphorylation has been demonstrated in various studies. For instance, treatment with Brivanib has been shown to decrease the phosphorylation of VEGFR-2 at Tyr1054/1059. aacrjournals.orgnih.gov The inhibitory concentration (IC50) of Brivanib against VEGFR-2 is approximately 25 nM. wikipedia.orgmedchemexpress.comselleckchem.com
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Beyond its effects on the VEGF pathway, Brivanib is also a dual inhibitor, targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathways. researchgate.netontosight.aiascopubs.org The FGF/FGFR axis is another important pathway involved in angiogenesis and tumor cell proliferation. nih.govoaepublish.com The ability of Brivanib to inhibit both VEGFR and FGFR pathways is a key feature of its mechanism of action. dovepress.com
Inhibition of FGFR-1 and FGFR-2
Brivanib has been shown to inhibit FGFR-1 and FGFR-2. aacrjournals.orgiiarjournals.orgiiarjournals.org The IC50 values for the inhibition of FGFR-1 and FGFR-2 by Brivanib's active form, BMS-540215, are reported to be 148 nM and 125 nM, respectively. wikipedia.orgaacrjournals.org It also shows activity against FGFR-3 with an IC50 of 68 nM. wikipedia.orgaacrjournals.org This inhibition of FGFR signaling has been observed in cellular studies, where Brivanib significantly inhibited FGFR-1 phosphorylation in cells stimulated with basic FGF (bFGF). aacrjournals.org
Implications for Angiogenesis Pathway Disruption
The dual inhibition of both VEGFR and FGFR pathways by Brivanib has significant implications for disrupting angiogenesis. nih.gov These two pathways are key drivers of new blood vessel formation in tumors. nih.gov By simultaneously blocking both, Brivanib can lead to a more comprehensive shutdown of angiogenesis than agents that target only one pathway. dovepress.com This can result in a reduction of microvessel density within tumors. aacrjournals.orgnih.gov Furthermore, disrupting these pathways can inhibit the proliferation of endothelial cells, which are the building blocks of blood vessels. wikipedia.org The inhibition of both VEGFR-2 and FGFR-1 signaling pathways can also lead to the downregulation of downstream signaling molecules like extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt, further contributing to the anti-proliferative and pro-apoptotic effects. aacrjournals.orgnih.gov
Table 1: Inhibitory Activity of Brivanib (BMS-540215) against Kinase Targets
| Target Kinase | IC50 (nM) |
|---|---|
| VEGFR-1 | 380 wikipedia.orgaacrjournals.org |
| VEGFR-2 | 25 wikipedia.orgaacrjournals.orgmedchemexpress.com |
| VEGFR-3 | 10 wikipedia.orgaacrjournals.org |
| FGFR-1 | 148 wikipedia.orgaacrjournals.orgselleckchem.com |
| FGFR-2 | 125 wikipedia.orgaacrjournals.org |
| FGFR-3 | 68 wikipedia.orgaacrjournals.org |
Downstream Signal Transduction Pathway Modulation
Brivanib's mechanism of action involves the modulation of critical downstream signal transduction pathways that are often dysregulated in cancer. nih.gov By targeting specific receptor tyrosine kinases, brivanib influences the phosphorylation status of key signaling proteins, thereby affecting fundamental cellular processes like proliferation and survival. iiarjournals.orgdrugbank.com
Effects on ERK1/2 and Akt Phosphorylation
Brivanib has been shown to significantly inhibit the phosphorylation of both extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt. aacrjournals.orgnih.gov In cellular models, particularly in cells stimulated with vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), brivanib treatment leads to a marked reduction in the levels of phosphorylated ERK1/2 and phosphorylated Akt. aacrjournals.orgtargetmol.com For instance, in SK-HEP1 and HepG-2 human hepatocellular carcinoma cells, a 2 μM concentration of brivanib's active moiety, BMS-582664, effectively suppressed the phosphorylation of ERK1/2 and Akt when stimulated by VEGF and bFGF. targetmol.comselleck.co.jp However, it is noteworthy that brivanib does not affect the phosphorylation of ERK1/2 and Akt induced by insulin-like growth factor-1 (IGF-1), suggesting a degree of selectivity in its action. aacrjournals.orgresearchgate.net This inhibition of ERK1/2 and Akt phosphorylation is a direct consequence of brivanib's primary activity against VEGFR and FGFR. aacrjournals.orgnih.gov
| Cell Line | Stimulant | Effect of Brivanib on Phosphorylation | Reference |
| SK-HEP1 | VEGF, bFGF | Significant inhibition of p-ERK1/2 and p-Akt | aacrjournals.org |
| HepG-2 | VEGF, bFGF | Significant inhibition of p-ERK1/2 and p-Akt | aacrjournals.orgtargetmol.com |
| SK-HEP1 | IGF-1 | No effect on p-ERK1/2 and p-Akt | aacrjournals.org |
Regulation of Cell Cycle Progression and Associated Proteins (e.g., Cyclin D1, Cdks)
The cell cycle is a tightly regulated process governed by cyclins and cyclin-dependent kinases (CDKs). immunologyresearchjournal.commdpi.com Brivanib has been observed to influence cell cycle progression by down-regulating key regulatory proteins. wikipedia.orgaacrjournals.org Research has demonstrated that treatment with brivanib leads to a decrease in the levels of cyclin D1, Cdk-2, and Cdk-4. wikipedia.orgaacrjournals.org Cyclin D1, in complex with Cdk4/6, plays a crucial role in the G1 to S phase transition by phosphorylating the retinoblastoma protein (Rb). mdpi.comwikipedia.org By reducing the levels of these positive cell cycle regulators, brivanib can induce cell cycle arrest, thereby inhibiting tumor cell proliferation. wikipedia.orgaacrjournals.org This effect on cell cycle machinery is a significant component of brivanib's anti-tumor activity. wikipedia.org
Induction of Apoptosis and Inhibition of Tumor Cell Proliferation
Brivanib has demonstrated the ability to induce apoptosis, or programmed cell death, in tumor cells. aacrjournals.orgnih.gov Studies have shown that treatment with brivanib leads to an increase in the levels of cleaved caspase-3 and cleaved PARP, which are key markers of apoptosis. researchgate.net Interestingly, this induction of apoptosis appears to occur through a Bcl-2-independent mechanism, as the levels of Bcl-2 family proteins such as Bcl-xL, Bcl-2, Bad, and Bax remain unchanged. researchgate.net
In addition to inducing apoptosis, brivanib effectively inhibits the proliferation of tumor cells. aacrjournals.orgnih.gov This anti-proliferative effect is closely linked to its ability to arrest the cell cycle and inhibit critical signaling pathways. wikipedia.org The inhibition of VEGFR and FGFR by brivanib cuts off the supply of essential growth factors and nutrients to the tumor cells, further contributing to the suppression of their proliferation. wikipedia.org
Impact on Host Endothelium and Tumor Microvessel Density
A critical aspect of brivanib's mechanism of action is its impact on the host endothelium and the tumor's blood supply. wikipedia.org By inhibiting VEGFR-2, a receptor almost exclusively expressed on vascular endothelial cells, brivanib directly targets the process of angiogenesis. nih.govtargetmol.comcancer.gov This inhibition prevents VEGF-stimulated endothelial cell migration and proliferation, which are essential steps in the formation of new blood vessels. nih.gov
In vivo studies have confirmed that brivanib treatment leads to a significant reduction in tumor microvessel density. aacrjournals.orgnih.govnih.gov In mouse xenograft models of human hepatocellular carcinoma, brivanib administration resulted in a statistically significant decrease in the number of CD31-positive endothelial cells, a marker for microvessel density. aacrjournals.orgresearchgate.net This anti-angiogenic effect disrupts the tumor's ability to obtain the necessary oxygen and nutrients for growth and expansion. wikipedia.orgontosight.ai
| Parameter | Effect of Brivanib Treatment | Reference |
| Microvessel Density (MVD) | Significantly decreased | aacrjournals.orgnih.gov |
| CD31-positive endothelial cells | Significantly reduced | aacrjournals.orgresearchgate.net |
| K(trans) (Volume transfer constant) | Significantly decreased | nih.gov |
| v(e) (Fractional extravascular extracellular space) | Significantly decreased | nih.gov |
Preclinical Investigations of Brivanib Alaninate
In Vitro Efficacy Studies
The in vitro efficacy of brivanib (B1684546), the active moiety of brivanib alaninate (B8444949), has been assessed through its effects on endothelial cell proliferation and on various established tumor cell lines. These studies have been fundamental in elucidating the compound's mechanism of action at the cellular level.
Inhibition of Endothelial Cell Proliferation (e.g., VEGF/FGF-Stimulated Human Umbilical Vein Endothelial Cells (HUVECs))
Brivanib has demonstrated potent inhibitory effects on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. The compound's activity is particularly notable in the context of stimulation by pro-angiogenic factors such as VEGF and FGF.
Research has shown that brivanib inhibits the proliferation of VEGF-stimulated HUVECs with a half-maximal inhibitory concentration (IC₅₀) of 40 nM. aacrjournals.orgresearchgate.net Its inhibitory effect extends to FGF-stimulated HUVEC proliferation, albeit with a slightly lower potency, reflected by an IC₅₀ of 276 nM. aacrjournals.orgresearchgate.net This dual inhibition underscores the compound's targeted mechanism against key drivers of neovascularization.
Brivanib acts as an ATP-competitive inhibitor of VEGFR-2, with an IC₅₀ of 25 nM. medchemexpress.com It also exhibits inhibitory activity against other related receptors, including VEGFR-1 (IC₅₀ = 380 nM) and VEGFR-3 (IC₅₀ = 10 nM), as well as FGFR-1 (IC₅₀ = 148 nM) and FGFR-2 (IC₅₀ = 125 nM). medchemexpress.com
Table 1: In Vitro Inhibitory Activity of Brivanib on Endothelial Cells and Kinases
| Target | Assay | IC₅₀ (nM) |
|---|---|---|
| VEGF-Stimulated HUVEC Proliferation | Cell Proliferation Assay | 40 aacrjournals.orgresearchgate.net |
| FGF-Stimulated HUVEC Proliferation | Cell Proliferation Assay | 276 aacrjournals.orgresearchgate.net |
| VEGFR-2 | Kinase Assay | 25 medchemexpress.com |
| VEGFR-1 | Kinase Assay | 380 medchemexpress.com |
| VEGFR-3 | Kinase Assay | 10 |
| FGFR-1 | Kinase Assay | 148 medchemexpress.com |
Effects on Established Tumor Cell Lines (e.g., SK-HEP1, HepG2)
The effects of brivanib have been investigated in hepatocellular carcinoma (HCC) cell lines, including SK-HEP1 and HepG2, to understand its direct impact on tumor cells. In these in vitro models, brivanib has been shown to modulate key signaling pathways that are often dysregulated in cancer.
In both VEGF- and basic FGF (bFGF)-stimulated SK-HEP1 and HepG2 cells, treatment with brivanib led to a significant inhibition of the phosphorylation of VEGFR-2 and FGFR-1. nih.gov This, in turn, affected downstream signaling cascades, as evidenced by the reduced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt. nih.gov However, in non-stimulated cells, brivanib alone had minimal effect on the phosphorylation levels of these signaling proteins. researchgate.net Interestingly, brivanib did not affect the phosphorylation of ERK1/2 and Akt induced by Insulin-like Growth Factor-1 (IGF-1), indicating a degree of selectivity in its action. researchgate.net
While brivanib demonstrates clear effects on signaling pathways within tumor cells, its direct antiproliferative activity on some cancer cell lines in culture has been noted to be low. aacrjournals.org For instance, it did not show significant antiproliferative effects on cell lines such as the L2987 lung carcinoma, HCT116 colon carcinoma, and H3396 breast carcinoma in vitro. aacrjournals.org
In Vivo Antitumor Activity in Xenograft Models
The antitumor efficacy of brivanib alaninate has been extensively evaluated in various preclinical xenograft models, which involve the implantation of human tumor cells into immunodeficient mice. These studies have provided crucial insights into the compound's activity in a more complex biological environment.
Human Hepatocellular Carcinoma (HCC) Xenograft Models
Brivanib has demonstrated significant antitumor activity in multiple patient-derived HCC xenograft models. nih.gov In a study involving six different patient-derived HCC xenografts, oral administration of brivanib resulted in significant suppression of tumor growth in five of the six lines. nih.gov This growth inhibition was associated with a decrease in the phosphorylation of VEGFR-2 at Tyr1054/1059, an increase in apoptosis, and a reduction in cell proliferation. nih.gov
In an orthotopic xenograft model using HepG2 HCC cells, brivanib treatment led to a tumor growth inhibition of 81% after 7 days and 78% after 14 days compared to the control group. ajronline.org Furthermore, in the 06-0606 patient-derived xenograft model, tumor weights in mice treated with brivanib were significantly reduced compared to controls. medchemexpress.com The sensitivity of HCC xenograft lines to brivanib-induced growth inhibition has been positively correlated with the expression levels of FGFR-1 and FGFR-2. nih.gov
Other Solid Tumor Xenograft Models (e.g., Breast, Colon, Lung, Pancreatic Neuroendocrine Tumors)
The antitumor activity of this compound has been observed across a broad range of other solid tumor xenograft models. researchgate.net Significant dose-dependent tumor growth inhibition has been reported in breast, colon, and lung xenograft models. researchgate.net
In the L2987 human non-small cell lung carcinoma xenograft model, this compound showed dose-dependent efficacy. researchgate.net Similarly, in the H3396 breast cancer xenograft model, brivanib completely inhibited tumor growth, with tumor growth inhibition (TGI) of 85% and 97% at different dose levels. medchemexpress.com Preclinical studies have also suggested antitumor effects in colon cancer models. aacrjournals.org While pancreatic cancer was a cohort in a phase II discontinuation trial, specific preclinical xenograft data for pancreatic neuroendocrine tumors is less detailed in the provided search results. nih.gov
Table 2: In Vivo Antitumor Activity of Brivanib in Xenograft Models
| Tumor Type | Xenograft Model | Outcome |
|---|---|---|
| Hepatocellular Carcinoma | Patient-Derived Xenografts (5 of 6 lines) | Significant tumor growth suppression nih.gov |
| Hepatocellular Carcinoma | HepG2 Orthotopic | 78% tumor growth inhibition after 14 days ajronline.org |
| Lung Carcinoma | L2987 | Dose-dependent efficacy researchgate.net |
| Breast Carcinoma | H3396 | 85% and 97% tumor growth inhibition medchemexpress.com |
Assessment of Anti-Angiogenic Effects in the Tumor Microenvironment (e.g., Microvessel Density, Matrigel Plug Assays)
A key aspect of the preclinical evaluation of brivanib has been the assessment of its anti-angiogenic effects within the tumor microenvironment. These studies have confirmed that the compound's antitumor activity is, in large part, attributable to its ability to inhibit the formation of new blood vessels.
In HCC xenograft models, treatment with brivanib led to a significant reduction in microvessel density (MVD). aacrjournals.orgnih.gov This was demonstrated by a decrease in the number of CD31-positive endothelial cells in all six patient-derived HCC xenograft lines tested. aacrjournals.org In an orthotopic HepG2 HCC model, the mean MVD was significantly lower in the brivanib-treated group (40.8 vessels/field) compared to the control group (55.2 vessels/field). ajronline.org Furthermore, in the L2987 lung tumor xenograft, this compound treatment resulted in a 76% reduction in tumor vascular density as determined by anti-CD34 endothelial cell staining. researchgate.net
The anti-angiogenic activity of brivanib has also been confirmed using the Matrigel plug assay in athymic mice. researchgate.net In this model, this compound was shown to inhibit angiogenesis driven by VEGF. researchgate.net These findings from both tumor xenografts and specific angiogenesis assays provide strong evidence for the potent anti-angiogenic properties of brivanib in vivo.
Observation of Tumor Growth Inhibition and Stasis
Preclinical studies utilizing various human tumor xenograft models have consistently demonstrated the potent anti-tumor activity of this compound. aacrjournals.orgiiarjournals.org When administered orally, the compound has been shown to induce significant tumor growth inhibition and, notably, complete tumor stasis. aacrjournals.orgiiarjournals.org This means that while the tumors did not undergo major regression, their growth was effectively halted during the treatment period. iiarjournals.org Upon cessation of treatment, tumor xenografts typically resumed their growth. aacrjournals.orgiiarjournals.org
This observed effect of tumor stasis rather than regression is a characteristic anticipated for antiangiogenic agents, which primarily function by disrupting the blood supply essential for tumor expansion. wikipedia.orgaacrjournals.org The anti-tumor efficacy of brivanib has been observed in a range of cancer models, including breast, colon, lung, and hepatocellular carcinoma (HCC). researchgate.netnih.govresearchgate.net
In a non-small cell lung cancer mouse xenograft model (L2987), this compound exhibited a remarkable 97% tumor growth inhibition. caymanchem.com Similarly, in an H3396 xenograft model, the compound completely inhibited tumor growth, achieving tumor growth inhibition (TGI) of 85% and 97% at different dosages. medchemexpress.com Studies on HCC xenografts also revealed significant suppression of tumor growth, with tumor weights in one model being reduced to 55% and 13% of the controls at different dose levels. medchemexpress.com This effect was associated with a decrease in the phosphorylation of VEGFR-2. medchemexpress.comaacrjournals.org
Table 1: Tumor Growth Inhibition by Brivanib in Preclinical Models
| Xenograft Model | Cancer Type | Tumor Growth Inhibition (TGI) | Citation |
|---|---|---|---|
| H3396 | Not Specified | 85% - 97% | medchemexpress.com |
| L2987 | Non-Small Cell Lung Cancer | 97% | caymanchem.com |
| 06-0606 (HCC) | Hepatocellular Carcinoma | 45% - 87% (inferred from tumor weight reduction) | medchemexpress.com |
Preclinical Biomarker Discovery and Validation
A crucial aspect of preclinical research on this compound has been the identification and validation of biomarkers that can indicate the biological activity of the drug. aacrjournals.orgnih.gov This is particularly important for antiangiogenic therapies where tumor stasis, rather than shrinkage, is the expected outcome. aacrjournals.org
Identification of Gene Expression Signatures Coexpressed with VEGFR-2
To identify potential biomarkers, researchers have utilized transcriptional profiling of human tumor samples to find genes that are co-regulated with VEGFR-2, a primary target of brivanib. aacrjournals.org In one study, analysis of 59 human colon tumor tissue samples led to the identification of 94 biomarkers that were coexpressed with VEGFR-2, having a Pearson correlation of ≥0.55. aacrjournals.orgnih.gov
Once this gene signature was identified in human tumors, its modulation by this compound was tested in xenograft models. aacrjournals.org In athymic mice bearing L2987 human tumor xenografts, a lung carcinoma cell line known for its high vascularization, treatment with this compound led to significant modulation of several of these coexpressed genes. aacrjournals.orgnih.gov
The following genes, identified as being coexpressed with VEGFR-2, were found to be significantly modulated by this compound treatment: aacrjournals.orgnih.gov
Tyrosine kinase receptor 1 (Tie-1)
Collagen type IV α1 (Col4a1)
Complement component 1, q subcomponent receptor 1 (C1qr1)
Angiotensin receptor–like 1 (Agtrl1)
Vascular endothelial-cadherin (Cdh5)
These findings suggest that the expression levels of these genes could serve as potential pharmacodynamic markers to monitor the biological activity of this compound in a clinical setting. aacrjournals.org
Table 2: Genes Coexpressed with VEGFR-2 and Modulated by this compound
| Gene Symbol | Gene Name | Function | Citation |
|---|---|---|---|
| TIE1 | Tyrosine kinase with immunoglobulin-like and EGF-like domains 1 | Angiogenesis, endothelial cell survival | aacrjournals.orgnih.gov |
| COL4A1 | Collagen type IV alpha 1 chain | Basement membrane structure | aacrjournals.orgnih.gov |
| C1QR1 | Complement C1q receptor 1 | Immune response, cell adhesion | aacrjournals.orgnih.gov |
| AGTRL1 | APJ receptor | Angiogenesis, cardiovascular regulation | aacrjournals.orgnih.gov |
| CDH5 | Cadherin 5 (VE-cadherin) | Endothelial cell-cell adhesion | aacrjournals.orgnih.gov |
Modulation of Potential Biomarkers (e.g., Collagen Type IV) upon this compound Treatment
Among the identified biomarkers, collagen type IV emerged as a particularly promising candidate. aacrjournals.org Further studies were conducted to validate the modulation of this protein at the protein level in two different human colon tumor xenograft models, HCT116 and GEO, using immunohistochemistry. aacrjournals.orgnih.gov
The results confirmed that treatment with this compound led to a down-regulation of collagen type IV in these models. aacrjournals.org This finding is significant as collagen type IV is a major component of the basement membrane surrounding blood vessels, and its reduction could reflect the antiangiogenic effects of the drug. aacrjournals.org Interestingly, studies also showed that while tumor growth slowed during brivanib treatment, plasma levels of collagen IV increased, which may be associated with increased matrix metalloproteinase (MMP) activity, suggesting a remodeling of the extracellular matrix. portico.orgaacrjournals.org
The consistent down-regulation of collagen type IV in response to this compound across different tumor models and its detectability in both tumor tissue and blood (via ELISA) underscore its potential as a robust and translatable biomarker for monitoring the therapeutic activity of this VEGFR-2 inhibitor. aacrjournals.org
Clinical Evaluation of Brivanib Alaninate in Oncology
Phase I Clinical Studies
Initial clinical evaluations in Phase I trials sought to establish the activity and pharmacodynamic profile of brivanib (B1684546) alaninate (B8444949) in patients with advanced solid tumors. iiarjournals.orgresearchgate.net
Preliminary Efficacy Assessments
In a Phase I dose-escalation and optimization study involving 68 patients with advanced or metastatic solid tumors, brivanib demonstrated manageable toxicity and signs of antitumor activity. researchgate.net Confirmed partial responses were observed in two patients who received brivanib at doses of 600 mg or higher. researchgate.net
Pharmacodynamic Evidence of Target Inhibition in Surrogate Tissues
Pharmacodynamic assessments provided evidence of on-target activity for brivanib. In a Phase I study of patients with advanced solid tumors, dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used to measure the effects on tumor microcirculation. researchgate.net Statistically significant decreases in parameters that reflect tumor vascularity and permeability were noted after multiple doses of brivanib. researchgate.net
In a combination study with cetuximab, a dose-dependent reduction in plasma levels of collagen IV and soluble VEGFR-2 was observed, indicating target engagement. ascopubs.org Furthermore, metabolic responses assessed by FDG-PET imaging suggested an association between metabolic response at days 15 and 56 and longer progression-free survival. Preclinical studies also identified several genes, including Tie-1, Col4a1, C1qr1, Agtrl1, and Cdh5, as being significantly modulated by treatment with brivanib alaninate, suggesting potential biomarkers of activity. researchgate.net
Phase II Clinical Studies
Building on the initial findings, this compound was advanced into numerous Phase II trials across a spectrum of cancers, most notably hepatocellular carcinoma and colorectal cancer.
Efficacy in Hepatocellular Carcinoma (HCC) as First-Line and Second-Line Therapy
Brivanib was evaluated in both first-line and second-line settings for advanced, unresectable hepatocellular carcinoma.
As a second-line therapy, brivanib was studied in 46 patients with advanced HCC who had previously failed antiangiogenic therapy, primarily sorafenib (B1663141). aacrjournals.orgwjgnet.comnih.gov In this setting, the objective response rate was 4.3% (two partial responses), and the disease control rate was 45.7%. aacrjournals.orgnih.gov The median time to progression (TTP) was 2.7 months, and the median OS was 9.79 months. aacrjournals.orgwjgnet.comnih.gov These findings suggested that brivanib was a potentially active agent in patients who had progressed on prior therapy. aacrjournals.orgnih.gov
Table 1: Efficacy of Brivanib in Phase II HCC Studies
| Treatment Line | Metric | Result | 95% Confidence Interval | Citation |
|---|---|---|---|---|
| First-Line (N=55) | Median Overall Survival (OS) | 10.0 months | 6.8–15.2 months | aacrjournals.orgnih.gov |
| Median Progression-Free Survival (PFS) | 2.7 months | 1.4–3.0 months | aacrjournals.orgnih.gov | |
| 6-Month PFS Rate | 18.2% | 9.1%–30.9% | aacrjournals.orgnih.gov | |
| Disease Control Rate (DCR) | 51% | N/A | aacrjournals.org | |
| Second-Line (N=46) | Median Overall Survival (OS) | 9.79 months | N/A | aacrjournals.orgnih.gov |
| Median Time to Progression (TTP) | 2.7 months | N/A | aacrjournals.orgnih.gov | |
| Objective Response Rate (ORR) | 4.3% | N/A | aacrjournals.orgnih.gov | |
| Disease Control Rate (DCR) | 45.7% | N/A | aacrjournals.orgnih.gov |
Investigations in Other Malignancies
The clinical development of this compound extended to several other types of solid tumors.
Cervical Cancer: A Phase II trial by the Gynecologic Oncology Group (GOG) evaluated brivanib in 28 patients with persistent or recurrent cervical cancer who had received prior cytotoxic therapy. escholarship.org Seven patients (25%) had a progression-free survival of over six months, and two patients (7%) achieved a partial response. escholarship.org The median PFS was 3.2 months and the median OS was 7.9 months. escholarship.org The trial was stopped early due to a lack of drug availability. escholarship.org
Cholangiocarcinoma: Brivanib was evaluated in a Phase I/II trial for cholangiocarcinoma. clinicaltrials.govspringer.comclinicaltrials.gov However, this trial was terminated due to the shifting landscape of liver cancer treatment and company strategy adjustments. springer.com
Ovarian Cancer: In a Phase II randomized discontinuation trial that included various solid tumors, brivanib showed signs of activity in ovarian cancer. researchgate.netnih.gov For all randomized patients with ovarian cancer, the median PFS was 4.0 months for those on brivanib compared to 2.0 months for those on placebo. researchgate.netnih.gov
General Solid Tumors: The same Phase II randomized discontinuation trial enrolled 595 patients across seven tumor types. nih.gov The study design involved an open-label lead-in, with patients achieving stable disease at 12 weeks being randomized to continue brivanib or switch to placebo. nih.gov Expansion criteria were met for soft-tissue sarcoma (STS) and ovarian cancer, while enrollment was closed for breast, pancreatic, non-small-cell lung, gastric, and transitional cell carcinoma due to insufficient activity. researchgate.netnih.gov
Phase III Clinical Trials and Comparative Effectiveness Studies
This compound, the prodrug of the selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) receptors, brivanib, has undergone extensive late-stage clinical evaluation, particularly in advanced hepatocellular carcinoma (HCC). lcgdbzz.comfrontiersin.org Phase III trials were designed primarily to compare its efficacy against the established standard-of-care, sorafenib, and to assess its utility in patients for whom sorafenib treatment had failed. lcgdbzz.comfrontiersin.org Despite promising results in earlier phase II studies, the phase III program for brivanib did not demonstrate a significant survival advantage, leading to the discontinuation of its development for HCC. lcgdbzz.comwikipedia.org
Observed Outcomes in Specific Cancer Types
The vast majority of phase III clinical data for this compound is in the context of hepatocellular carcinoma (HCC) .
The table below provides a comparative summary of the key efficacy outcomes from the pivotal Phase III trials in HCC.
| Trial | Setting | Treatment Arms | Median Overall Survival (OS) | Median Time to Progression (TTP) | Objective Response Rate (ORR) by mRECIST |
|---|---|---|---|---|---|
| BRISK-FL | First-Line Advanced HCC | Brivanib vs. Sorafenib | 9.5 months vs. 9.9 months nih.govkarger.com | 4.2 months vs. 4.1 months nih.gov | 12% vs. 9% nih.gov |
| BRISK-PS | Second-Line Advanced HCC | Brivanib vs. Placebo | 9.4 months vs. 8.2 months nih.govascopubs.org | 4.2 months vs. 2.7 months nih.govascopubs.org | 10% vs. 2% nih.govascopubs.org |
Clinical Biomarker Analysis
Given that brivanib is a targeted agent, significant efforts were made to identify biomarkers that could predict patient response or prognosis. iiarjournals.orgiiarjournals.org These analyses focused on both circulating proteins and tissue-based markers to understand the drug's biological activity and to potentially identify a subpopulation of patients who might derive a greater benefit from treatment. iiarjournals.orgmedscape.org
Correlation of Circulating and Tissue-Based Biomarkers with Antitumor Activity and Clinical Response
Exploratory biomarker analyses were integrated into the phase III trials, yielding several important, albeit non-definitive, findings.
Circulating Biomarkers: In the BRISK-PS (second-line) trial, baseline plasma levels of several angiogenic factors were analyzed. mdpi.com High baseline levels of Angiopoietin-2 (Ang2) were identified as an independent predictor of shorter survival, making it a strong prognostic biomarker for poor outcomes in advanced HCC. mdpi.comnih.gov Conversely, there was an observation that patients with high baseline levels of FGF2 might derive a greater OS benefit from brivanib compared to placebo, suggesting it could be a potential predictive biomarker, though this requires further validation. nih.gov In a phase II study, changes in plasma levels of Collagen IV , a component of vascular basement membranes, were explored as a potential pharmacodynamic biomarker of brivanib activity. aacrjournals.org
Tissue-Based Biomarkers: The evaluation of tissue-based biomarkers has been more challenging due to the practical difficulties of obtaining tumor biopsies in routine clinical practice for advanced HCC. medscape.org In a phase II randomized discontinuation trial across several solid tumors including soft-tissue sarcoma, FGF2 expression in tumor tissue was evaluated by immunohistochemistry. nih.govresearchgate.net However, the study concluded that FGF2 expression, as defined in the protocol, was not a predictive biomarker for the efficacy of brivanib. nih.govnih.govresearchgate.net Further research is needed to identify reliable tissue-based markers that can guide treatment selection. clinicaltrials.gov
The table below summarizes key biomarker findings from brivanib clinical studies.
| Biomarker | Source | Key Finding | Potential Clinical Implication |
|---|---|---|---|
| Angiopoietin-2 (Ang2) | Circulating (Plasma) | High baseline levels were associated with poorer overall survival. mdpi.comnih.gov | Prognostic marker for poor outcomes in advanced HCC. |
| FGF2 | Circulating (Plasma) & Tissue | Potential association with greater OS benefit from brivanib in the 2nd line setting; however, tissue expression was not found to be a predictive marker. nih.govnih.gov | Role as a predictive biomarker remains unconfirmed and requires further investigation. |
| Collagen IV | Circulating (Plasma) | Modulated by brivanib treatment in a phase II study. aacrjournals.org | Potential pharmacodynamic marker of biological activity. |
Mechanisms of Resistance to Brivanib and Anti Angiogenic Therapies
Intrinsic and Acquired Resistance Pathways to VEGF/FGF Inhibition
Resistance to anti-angiogenic therapies like brivanib (B1684546) can be categorized as either intrinsic (pre-existing) or acquired (developing in response to treatment). karger.comiiarjournals.org Tumors may inherently possess characteristics that render them less susceptible to VEGF/FGF inhibition. Acquired resistance, on the other hand, emerges after an initial response to therapy, as tumors adapt and find alternative ways to promote blood vessel growth and survive. nih.govscholaris.ca
Preclinical studies have identified several key mechanisms of resistance to anti-angiogenic drugs. iiarjournals.orgiiarjournals.org These mechanisms often involve the upregulation of alternative pro-angiogenic signaling pathways that compensate for the blockade of VEGF and FGF. iiarjournals.orgresearchgate.net This adaptive response can lead to a "second wave" of angiogenesis that is independent of the targeted pathways, ultimately resulting in tumor progression. iiarjournals.org
Role of Fibroblast Growth Factor (FGF) Signaling in Adaptive Resistance
The FGF signaling pathway is a prominent player in the development of adaptive resistance to anti-VEGF therapies. karger.comnih.govaacrjournals.org When the VEGF pathway is blocked, tumors can upregulate FGF ligands and their receptors to stimulate angiogenesis and continue growing. nih.govaacrjournals.org This has been observed in various cancer models where resistance to VEGF inhibitors is associated with increased FGF signaling. researchgate.netnih.gov
Brivanib's dual inhibition of both VEGFR and FGFR is designed to counteract this specific resistance mechanism. researchgate.net By targeting both pathways simultaneously, brivanib may delay the onset of resistance compared to agents that only inhibit VEGF. researchgate.netaacrjournals.org However, even with dual inhibition, tumors can eventually develop resistance, suggesting the involvement of other, non-FGF-mediated pathways. nih.gov
Upregulation of Basic Fibroblast Growth Factor (bFGF)
Basic fibroblast growth factor (bFGF or FGF-2) is a potent pro-angiogenic factor and a key mediator of resistance to anti-VEGF therapies. karger.comresearchgate.net Studies have shown that bFGF levels can increase in response to VEGF inhibition, contributing to tumor revascularization and progression. nih.govresearchgate.net In preclinical models, the addition of a bFGF inhibitor to tumors resistant to VEGF-targeting agents has been shown to re-initiate the anti-angiogenic response and curb tumor growth. iiarjournals.orgiiarjournals.org
The upregulation of bFGF is a recognized mechanism of evasive resistance. researchgate.net This highlights the importance of targeting the FGF pathway, as brivanib does, to overcome this common escape route for tumors under anti-VEGF pressure.
Overexpression of Matrix Metalloproteinase-9 (MMP-9)
Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in the degradation of the extracellular matrix, a process essential for cell migration and invasion. frontiersin.orgnih.gov Overexpression of MMP-9 has been identified as a mechanism of resistance to anti-angiogenic therapies. iiarjournals.orgiiarjournals.org MMP-9 can contribute to resistance by promoting the release of pro-angiogenic factors, such as VEGF, from the extracellular matrix. mdpi.com
In some cancer cell lines, resistance to BRAF inhibitors has been associated with the overexpression of MMP-9. frontiersin.org This suggests a broader role for MMP-9 in drug resistance beyond just anti-angiogenic agents. The intricate relationship between MMP-9 and various signaling pathways, including those involved in angiogenesis, underscores its importance as a potential therapeutic target to overcome resistance. frontiersin.orgnih.gov
Elevated Stromal Cell-Derived Factor-1α (SDF-1α) Levels
Stromal cell-derived factor-1α (SDF-1α or CXCL12) and its receptor, CXCR4, play a role in tumor progression and resistance to therapy. epfl.chdoi.org Increased levels of SDF-1α have been observed in the context of resistance to anti-angiogenic treatments. iiarjournals.orgiiarjournals.orgepfl.ch SDF-1α is a hypoxia-regulated factor, meaning its expression can be induced by the low-oxygen conditions often created by anti-angiogenic drugs. epfl.chdoi.org
This increase in SDF-1α can promote the recruitment of bone marrow-derived cells, including endothelial progenitor cells, which can contribute to the formation of new blood vessels. epfl.chdoi.org In some clinical studies, elevated plasma levels of SDF-1α have been associated with tumor progression in patients receiving anti-angiogenic therapy. nih.gov
Hypoxia-Inducible Factor-1α (HIF-1α)-Induced Recruitment of Bone Marrow-Derived Myeloid Cells
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen environments. mdpi.com Anti-angiogenic therapies, by disrupting the tumor blood supply, can induce hypoxia and subsequently increase HIF-1α activity. iiarjournals.orgdoi.org This activation of HIF-1α can trigger a cascade of events leading to therapeutic resistance. iiarjournals.org
One of the key mechanisms by which HIF-1α promotes resistance is through the recruitment of bone marrow-derived myeloid cells. iiarjournals.orgiiarjournals.orgnih.gov These cells, which can include various subpopulations such as tumor-associated macrophages and immature monocytes, can secrete a variety of pro-angiogenic factors that help to restore blood flow to the tumor, thereby circumventing the effects of the anti-angiogenic therapy. nih.govnih.gov HIF-1α-dependent SDF-1α activity is a critical component in the recruitment of these pro-angiogenic cells. nih.gov
Combination Therapeutic Strategies Involving Brivanib Alaninate
Rationale for Multi-Targeted Anti-Angiogenic Approaches
The development of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. ebi.ac.ukiiarjournals.org The vascular endothelial growth factor (VEGF) signaling pathway has been a primary target for anti-angiogenic therapies. However, resistance to therapies that solely target the VEGF pathway often develops. iiarjournals.orgiiarjournals.org This resistance can be mediated by the activation of alternative pro-angiogenic signaling circuits, prominently involving the fibroblast growth factor (FGF) family. iiarjournals.orgaacrjournals.org The FGF/FGFR axis plays a significant role in tumor progression and can contribute to a "second wave" of angiogenesis when the VEGF pathway is blocked. iiarjournals.orgaacrjournals.org
This understanding provides a strong rationale for multi-targeted anti-angiogenic strategies. iiarjournals.orgcancernetwork.com By simultaneously inhibiting both VEGFR and FGFR, a dual inhibitor like brivanib (B1684546) can potentially counteract the escape mechanisms that lead to resistance against single-pathway agents. iiarjournals.orgiiarjournals.org Preclinical studies have shown that brivanib effectively inhibits angiogenesis driven by either VEGF or basic FGF (bFGF) alone, as well as in combination. researchgate.net This dual inhibition is anticipated to produce more durable tumor stasis compared to agents targeting only the VEGF pathway. iiarjournals.orgepfl.ch The exploration of agents like brivanib is part of a broader effort to develop a new generation of multitargeted antiangiogenic drugs to improve therapeutic outcomes. nih.gov
Combination with Conventional Chemotherapeutic Agents
Clinical investigations have also explored these combinations. A Phase I/II study was initiated to evaluate brivanib in combination with a standard chemotherapy regimen (FOLFOX: folinic acid, 5-fluorouracil, and oxaliplatin) for colorectal cancer, although the study was closed after recruiting a limited number of patients. iiarjournals.org While extensive clinical data on the synergy between brivanib and conventional chemotherapy is limited, the preclinical evidence suggests a potential for enhanced efficacy. iiarjournals.orgaacrjournals.org
Combination with Epidermal Growth Factor Receptor (EGFR) Inhibitors (e.g., Cetuximab)
A significant area of investigation for brivanib has been its combination with cetuximab, a monoclonal antibody that inhibits the epidermal growth factor receptor (EGFR). ebi.ac.ukonclive.com The rationale for this combination was based on the hypothesis that the anti-angiogenic activity of brivanib could synergize with the EGFR-inhibiting effects of cetuximab, as both VEGF and EGF signaling pathways are validated targets in advanced gastrointestinal malignancies. ascopubs.orghematologyandoncology.net
Early phase studies showed that the combination was tolerable and demonstrated clinical activity. ascopubs.orghematologyandoncology.net A Phase I dose-escalation study in patients with advanced gastrointestinal malignancies, primarily colorectal cancer (CRC), found that brivanib in combination with full-dose cetuximab was tolerable and showed signs of efficacy. ascopubs.org
| Trial Name | Patient Population | Treatment Arms | Key Findings |
|---|---|---|---|
| NCIC CTG/AGITG CO.20 (Phase III) | Metastatic, chemotherapy-refractory, KRAS wild-type colorectal cancer | Arm A: Cetuximab + Brivanib Alaninate Arm B: Cetuximab + Placebo | Progression-Free Survival (PFS): 5.0 months (Arm A) vs. 3.4 months (Arm B) nih.govOverall Survival (OS): 8.8 months (Arm A) vs. 8.1 months (Arm B) (Not statistically significant) nih.govcancernetwork.comObjective Response Rate (ORR): 13.6% (Arm A) vs. 7.2% (Arm B) nih.gov |
Combination with Immune Checkpoint Inhibitors (Investigational Research)
A promising and evolving strategy in cancer therapy is the combination of anti-angiogenic agents with immune checkpoint inhibitors (ICIs). clinicaltrials.gov Elevated VEGF levels in the tumor microenvironment can promote immunosuppression, suggesting that anti-angiogenic agents could enhance the efficacy of immunotherapies. clinicaltrials.gov Preclinical and clinical studies have increasingly shown a synergistic anti-tumor effect when combining ICIs with anti-angiogenic drugs. clinicaltrials.govfrontiersin.org
Investigational research is underway to explore the combination of this compound with ICIs. One notable example is the clinical trial evaluating brivanib in combination with MGD013 (also known as Tebotelimab), a bispecific antibody that targets both PD-1 and Lymphocyte-Activation Gene 3 (LAG-3). nih.govencyclopedia.pub This Phase I/II study is designed to assess the safety and preliminary efficacy of this combination in patients with advanced liver cancer. clinicaltrials.govclinicaltrials.gov The rationale is that the dual targeting of VEGFR/FGFR by brivanib and the dual checkpoint blockade by MGD013 may produce a potent synergistic effect. clinicaltrials.govnih.gov This research is part of a broader effort to evaluate LAG-3-targeted therapies in combination with other agents to overcome immunotherapy resistance. nih.govmdpi.com
| Trial Identifier | Patient Population | Investigational Combination | Stated Objectives |
|---|---|---|---|
| NCT04212221 | Advanced Liver Cancer | This compound + MGD013 (Tebotelimab, an anti-PD-1/LAG-3 bispecific antibody) | To determine the recommended phase II dose (RP2D), and to assess the safety and preliminary efficacy of the combination therapy. clinicaltrials.govclinicaltrials.gov |
Assessment of Preclinical and Clinical Synergy
The assessment of synergy for this compound in combination therapies reveals a mixed but informative picture.
Preclinical Synergy: In preclinical models, brivanib has consistently demonstrated synergistic or additive anti-tumor effects when combined with other agents. In xenograft models, brivanib showed significant tumor growth inhibition and was effective in blocking angiogenesis. aacrjournals.orgresearchgate.net Its combination with chemotherapy agents like paclitaxel (B517696) led to tumor regression in breast cancer models. aacrjournals.org Furthermore, preclinical data provided a strong rationale for combining brivanib with the EGFR inhibitor cetuximab, suggesting potential synergy. hematologyandoncology.net These studies established that the dual inhibition of VEGFR and FGFR by brivanib could effectively suppress tumor growth, particularly when combined with therapies targeting other oncogenic pathways. aacrjournals.orgaacrjournals.org
Ongoing investigational research combining brivanib with novel immune checkpoint inhibitors represents a new frontier for assessing its synergistic potential. clinicaltrials.govnih.gov The success of these future combinations will depend on whether the dual anti-angiogenic mechanism of brivanib can effectively modulate the tumor microenvironment to enhance the activity of immunotherapies, a concept that has shown promise with other anti-angiogenic agents. frontiersin.org
Advanced Research and Future Directions in Brivanib Alaninate Investigations
Strategies for Overcoming Observed Resistance Mechanisms
Resistance to anti-angiogenic therapies is a significant clinical challenge. In the context of VEGF-targeted agents, resistance can be either intrinsic or acquired, often driven by the activation of alternative pro-angiogenic signaling pathways. karger.com The FGF signaling pathway has been identified as a key mechanism of evasive resistance to anti-VEGF therapies. karger.comnih.gov
Brivanib's dual inhibition of both VEGFR and FGFR was initially proposed as a strategy to proactively address this resistance mechanism. nih.govcapes.gov.brkarger.com Preclinical studies have shown that dual targeting of VEGF and FGF pathways may offer a way to avoid and overcome resistance to therapies that only target VEGF. nih.gov For instance, in mouse models of pancreatic neuroendocrine tumors, brivanib (B1684546) demonstrated the ability to block adaptive resistance to selective VEGF therapies. epfl.ch Research in sorafenib-resistant hepatocellular carcinoma models also indicated that these resistant tumors had an enrichment of cancer stem cells with activation of the IGF and FGF signaling pathways, and the FGFR inhibitor brivanib significantly prolonged survival in these models. mdpi.com
Future strategies to overcome resistance to brivanib itself could involve a deeper understanding of the specific molecular alterations that arise during treatment. This may include the investigation of downstream signaling molecules or the activation of other unforeseen escape pathways.
Identification of Predictive and Prognostic Biomarkers for Optimized Patient Selection
A critical aspect of advancing targeted therapies like brivanib is the identification of biomarkers to select patients most likely to benefit and to monitor treatment response. For anti-angiogenic agents in general, there is a pressing need for reliable biomarkers. asco.org
Exploratory studies in advanced hepatocellular carcinoma have suggested that circulating levels of placental growth factor (PlGF), VEGF, and soluble VEGFR-2 could serve as potential pharmacodynamic and response biomarkers for anti-VEGF therapy. asco.orgascopubs.org Conversely, high baseline and on-treatment levels of soluble VEGFR-1, an endogenous inhibitor of VEGF and PlGF, have been associated with poor outcomes and may be a biomarker of resistance. asco.orgascopubs.org
For brivanib specifically, research has focused on identifying genes modulated by its activity. In preclinical models, treatment with brivanib alaninate (B8444949) was found to significantly alter the expression of several genes involved in angiogenesis, including Tyrosine kinase receptor 1 (Tie-1), collagen type IV alpha1 (Col4a1), and vascular endothelial-cadherin (Cdh5). nih.govcapes.gov.br These have been proposed as potential markers of the drug's biological activity. nih.govcapes.gov.br Additionally, pre-specified molecular analyses in clinical trials have included FGF-2, Collagen IV, amphiregulin, and epiregulin. asco.org Future research will need to validate these and other potential biomarkers in larger prospective studies to enable their use in clinical decision-making. asco.orgascopubs.org
Table 1: Potential Biomarkers for Brivanib Alaninate and Anti-VEGF Therapy
| Biomarker Category | Potential Biomarkers | Associated Findings |
| Circulating Factors | PlGF, VEGF, sVEGFR-2 | Levels change in response to anti-VEGF therapy, suggesting a role as pharmacodynamic and response markers. asco.orgascopubs.org |
| sVEGFR-1 | High levels may indicate resistance to anti-VEGF therapy and are associated with poor outcomes. asco.orgascopubs.org | |
| Gene Expression | Tie-1, Col4a1, Cdh5 | Expression significantly modulated by this compound treatment in preclinical models. nih.govcapes.gov.br |
| Tumor Markers | FGF-2, Collagen IV | Investigated as potential predictive markers in clinical trials. asco.orgascopubs.org |
| Alpha-fetoprotein (AFP) | Changes in AFP levels have been observed to correlate with tumor response in some cases. nih.gov |
Exploration of Novel Therapeutic Combinations and Sequential Regimens
Combining this compound with other therapeutic agents has been a key area of investigation to enhance its anti-tumor activity. Preclinical and clinical studies have explored combinations with chemotherapy and other targeted agents. iiarjournals.orgiiarjournals.org
Preclinical studies have also explored sequential therapy. In a mouse model of pancreatic neuroendocrine tumors, initiating second-line brivanib therapy before or after the onset of resistance to sorafenib (B1663141) was investigated. The results indicated that brivanib could produce enduring tumor stasis and that earlier initiation of second-line treatment was more beneficial. epfl.chnih.gov
Future research could explore combinations with immunotherapy, as the tumor microenvironment and angiogenesis are closely linked. Additionally, investigating different sequential regimens with other targeted therapies based on emerging resistance mechanisms could be a fruitful area of study.
Re-evaluation or Repurposing in Other Disease Contexts Beyond Initial Indications
Although this compound's development was primarily focused on hepatocellular carcinoma and colorectal cancer, its mechanism of action suggests potential utility in other disease contexts. ebi.ac.ukresearchgate.net The dual inhibition of VEGFR and FGFR could be relevant in various solid tumors where these pathways are implicated in tumor growth and angiogenesis. nih.govresearchgate.net
Preclinical studies have demonstrated brivanib's anti-tumor effects across a range of tumor types, including breast, lung, and colon cancers. nih.govnih.govresearchgate.net Brivanib has also been evaluated in clinical trials for other malignancies such as metastatic renal cell carcinoma and endometrial cancer. clinicaltrials.govcancernetwork.comreactome.org
A computational drug repurposing study identified this compound as a potential candidate for the treatment of diabetic retinopathy, a condition where VEGF is a major pathogenic factor. questjournals.org This highlights the potential for re-evaluating brivanib in non-oncologic diseases characterized by pathological angiogenesis. Further preclinical and clinical investigation would be necessary to validate these novel applications.
Development of Next-Generation Multi-Targeted Angiogenesis Inhibitors
The experience with brivanib and other multi-targeted tyrosine kinase inhibitors has informed the development of a new generation of anti-angiogenic agents. nih.govnih.gov The goal is to design inhibitors with improved target specificity, better toxicity profiles, and the ability to overcome resistance. frontiersin.org
Next-generation inhibitors often aim to block a broader range of pro-angiogenic pathways simultaneously. nih.gov For example, some newer agents target not only VEGFR and FGFR but also platelet-derived growth factor receptor (PDGFR) and other signaling pathways involved in tumor angiogenesis and metastasis. nih.govnih.gov Lenvatinib and regorafenib (B1684635) are examples of such multi-kinase inhibitors that have been successfully developed and approved for certain cancers. frontiersin.orgkarger.com
The insights gained from the development and clinical evaluation of brivanib, particularly regarding the role of FGF signaling in resistance to VEGF-targeted therapy, have been instrumental in shaping the strategies for developing these more advanced inhibitors. nih.govfrontiersin.org Future development will likely focus on creating even more selective and potent inhibitors, possibly guided by biomarker-driven patient selection to maximize clinical benefit.
Q & A
Q. What are the primary molecular targets of Brivanib alaninate, and how do they contribute to its mechanism of action in cancer therapy?
this compound is an ATP-competitive inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR2) with an IC50 of 25 nM, showing moderate activity against VEGFR1 (IC50: 380 nM) and fibroblast growth factor receptor 1 (FGFR1; IC50: 148 nM) . Its anti-tumor effects arise from dual inhibition of angiogenesis (via VEGFR2) and tumor cell proliferation (via FGFR1). Preclinical studies demonstrate dose-dependent suppression of tumor growth in murine xenograft models, correlating with reduced phosphorylation of downstream signaling mediators like ERK1/2 and Akt .
Q. Which preclinical models have been used to evaluate this compound’s efficacy, and what are the translational implications?
Key models include:
- Subcutaneous xenografts : Brivanib reduced tumor volume in HCC models by 50–70% at 50 mg/kg doses, linked to decreased microvessel density (CD31 staining) .
- Orthotopic HCC models : Brivanib inhibited intrahepatic metastasis and prolonged survival in immunocompetent mice .
- In vitro assays : Inhibition of VEGF- and FGF-stimulated HUVEC proliferation (IC50: 40 nM and 276 nM, respectively) validated target engagement . Methodological considerations include species-specific pharmacokinetics (e.g., oral bioavailability >50% in rodents) and dosing schedules optimized for clinical translation .
Q. What are the key pharmacokinetic parameters of this compound, and how do they influence dosing regimens?
Brivanib exhibits rapid absorption (Tmax: 1–4 hours) and a half-life of 6–8 hours in humans, supporting twice-daily dosing in early trials . Phase I studies established 800 mg/day as the maximum tolerated dose, with dose-limiting toxicities including hypertension and fatigue . Preclinical data highlight species differences: mice require higher doses (50 mg/kg) due to faster clearance, necessitating allometric scaling for clinical extrapolation .
Q. What clinical indications are supported by phase II/III trial data for this compound?
Brivanib has been evaluated in:
- First-line HCC : Phase II trials reported median progression-free survival (PFS) of 2.7 months and disease control rates of 45–50% .
- Second-line HCC post-sorafenib : Phase III trials (BRISK-PS) showed no overall survival (OS) benefit over placebo, despite improved PFS (4.2 vs. 2.7 months; p=0.0001) .
- Metastatic colorectal cancer (mCRC) : Combined with cetuximab, Brivanib improved PFS (5.0 vs. 3.4 months; p<0.01) in refractory KRAS wild-type patients .
Advanced Research Questions
Q. How do divergent efficacy outcomes between preclinical and clinical studies inform future trial design for this compound?
While Brivanib showed robust anti-angiogenic activity in preclinical models (e.g., 70% tumor growth inhibition in xenografts) , clinical trials revealed limited OS benefits in HCC. This discrepancy may stem from:
- Tumor heterogeneity : Preclinical models often use homogeneous cell lines, unlike the genetic diversity of human HCC .
- Compensatory pathways : Upregulation of alternative pro-angiogenic factors (e.g., PDGF) may reduce Brivanib’s efficacy in later disease stages . Methodological solutions include incorporating patient-derived xenografts (PDXs) and co-targeting resistance pathways (e.g., PDGFR) in combination therapies .
Q. What methodological challenges arise in assessing this compound’s efficacy using modified RECIST criteria versus biomarker-driven approaches?
Phase II trials used WHO criteria and independent review committees to assess tumor response, revealing discrepancies between radiographic and clinical outcomes . For example, Brivanib’s PFS benefit in HCC did not translate to OS, suggesting limitations in RECIST for capturing biologic activity. Integrating biomarkers (e.g., serum AFP levels, circulating VEGF) improved correlation with treatment response in subgroup analyses . Advanced imaging modalities (e.g., perfusion CT) and liquid biopsies are now recommended to enhance endpoint accuracy .
Q. How can researchers reconcile Brivanib’s manageable toxicity profile in phase I studies with dose-limiting adverse events in later trials?
Phase I data reported grade 3/4 toxicities (e.g., hypertension, fatigue) in 10–15% of patients , but phase III trials identified higher rates of hand-foot syndrome (20%) and hyponatremia (14%) . This escalation may reflect prolonged drug exposure or comorbid conditions in advanced HCC populations. Mitigation strategies include pharmacogenomic profiling to identify patients at risk for toxicity and adaptive dosing algorithms .
Q. What biomarkers predict response to this compound, and how can they guide patient stratification?
Retrospective analyses identified:
- High baseline VEGF-A : Associated with longer PFS in HCC (HR: 0.62; p=0.03) .
- FGFR1 amplification : Linked to resistance in mCRC, suggesting dual VEGFR/FGFR inhibition may benefit this subset . Methodologically, validating these biomarkers requires prospective trials with pre-specified endpoints and standardized assays (e.g., ELISA for VEGF, FISH for FGFR1) .
Q. What experimental frameworks are optimal for studying this compound in combination therapies?
Preclinical rationale supports combining Brivanib with:
- EGFR inhibitors : Synergy observed in mCRC via suppression of compensatory ERK/MAPK signaling .
- Immunotherapies : Anti-PD-1 agents may enhance Brivanib’s efficacy by reversing VEGF-mediated immunosuppression . Trial designs should incorporate factorial randomization and pharmacokinetic monitoring to differentiate additive vs. synergistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
